molecular formula C5H9ClS2 B14724458 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol CAS No. 5769-51-7

2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol

Cat. No.: B14724458
CAS No.: 5769-51-7
M. Wt: 168.7 g/mol
InChI Key: OSYKQWYOQVCLLH-UHFFFAOYSA-N
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Description

2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol is an organosulfur compound characterized by the presence of a chlorinated propene group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with ethanethiol under controlled conditions. One common method involves the dehydrochlorination of 2-chloroprop-2-en-1-yl sulfides using solid potassium hydroxide, which results in the formation of the desired thiol compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar dehydrochlorination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The chlorinated propene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol involves its interaction with molecular targets through its thiol and chlorinated propene groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorinated propene group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that may exhibit biological activity .

Properties

CAS No.

5769-51-7

Molecular Formula

C5H9ClS2

Molecular Weight

168.7 g/mol

IUPAC Name

2-(2-chloroprop-2-enylsulfanyl)ethanethiol

InChI

InChI=1S/C5H9ClS2/c1-5(6)4-8-3-2-7/h7H,1-4H2

InChI Key

OSYKQWYOQVCLLH-UHFFFAOYSA-N

Canonical SMILES

C=C(CSCCS)Cl

Origin of Product

United States

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